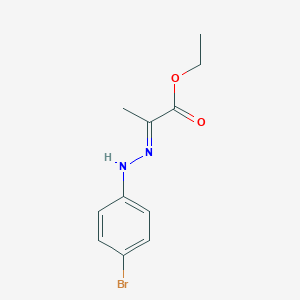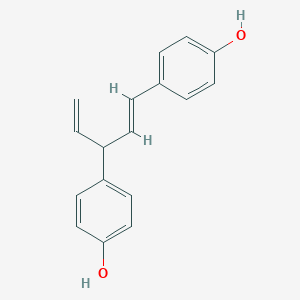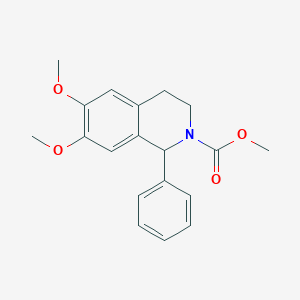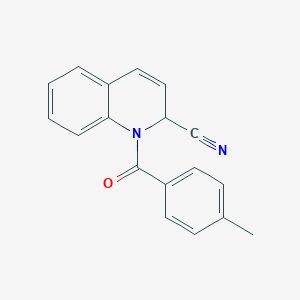
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and neuroscience. This compound belongs to the class of benzodioxole derivatives, which have been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide acts as a competitive antagonist of the 5-HT2A receptor, binding to the receptor site and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which in turn affects downstream signaling pathways and neurotransmitter release. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide is still being investigated, but it is believed to involve a complex interplay of receptor-ligand interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific experimental conditions and model systems used. In general, it has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a reduction in serotonin-mediated effects. This has been associated with changes in mood, cognition, and perception, as well as alterations in neuronal activity and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its availability and ease of synthesis. However, it also has some limitations, including its potential off-target effects and the need for careful dosing and experimental design to avoid confounding factors.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its potential applications in pharmacology and neuroscience. Some of these include:
- Further elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide and its interactions with other receptors and signaling pathways.
- Investigation of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide for conditions such as schizophrenia, depression, and anxiety disorders.
- Development of novel compounds based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.
- Exploration of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide as a research tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide involves several steps, starting with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide has been extensively studied for its potential applications in pharmacology and neuroscience. One of the main areas of research has been its use as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in a range of physiological and behavioral processes, including mood regulation, perception, and cognition.
Eigenschaften
Molekularformel |
C14H11Cl2NO4S |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-4-14(11(16)6-10)22(18,19)17-7-9-1-3-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChI-Schlüssel |
UWVDCRMNXSWKCL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)


![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)


![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)


